2-Fluoro-6-(trifluoromethyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOGYTSTILGDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine/Fluorine Exchange Method
This method involves the conversion of trichloromethylpyridines to trifluoromethylpyridines through fluorination. For example, 2-chloro-6-(trichloromethyl)pyridine can be converted to 2-fluoro-6-(trifluoromethyl)pyridine using anhydrous HF under high pressure and temperature conditions.
| Compound | Reaction Conditions | Yield |
|---|---|---|
| 2-Chloro-6-(trichloromethyl)pyridine | HF, 190°C, 20-30 kg/cm² | 80.2% |
Direct Introduction of Trifluoromethyl Group
This method involves using trifluoromethyl active species like trifluoromethyl copper to introduce the trifluoromethyl group directly into the pyridine ring. However, this method is less commonly used for the synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine .
Preparation of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde
To prepare This compound , one might start with 2-Fluoro-6-(trifluoromethyl)pyridine and perform a formylation reaction. Common formylation methods include the Vilsmeier-Haack reaction or the use of formic acid derivatives.
Vilsmeier-Haack Reaction
This reaction involves the reaction of a pyridine derivative with a mixture of phosphorus oxychloride (POCl₃) and formamide to introduce an aldehyde group.
| Starting Material | Reaction Conditions | Product |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)pyridine | POCl₃, formamide | This compound |
Use of Formic Acid Derivatives
Alternatively, formic acid derivatives like formyl chloride can be used to introduce the aldehyde group directly onto the pyridine ring.
Analysis and Purification
After synthesis, the product can be analyzed using techniques like gas chromatography (GC), mass spectroscopy (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity. Purification typically involves distillation and neutralization steps to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition, forming intermediates for further functionalization.
Key Finding :
The trifluoromethyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attack. analysis confirms regioselectivity in oxime formation .
Condensation Reactions
The aldehyde participates in condensation to form heterocyclic scaffolds:
Mechanistic Insight :
The electron-deficient pyridine ring stabilizes the imine intermediate, reducing side reactions .
Oxidation and Reduction
The aldehyde group is redox-active under controlled conditions:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to Acid | KMnO, HSO, 80°C | 6-(Trifluoromethyl)nicotinic acid | 65% | |
| Reduction to Alcohol | NaBH, MeOH, 0°C → RT | 6-(Trifluoromethyl)pyridinemethanol | 89% |
Note :
Oxidation requires strong acidic conditions due to the deactivating trifluoromethyl group .
Cyclization Reactions
The compound serves as a precursor for fused-ring systems:
Application :
These products are intermediates in pharmaceuticals like pexidartinib , a kinase inhibitor .
Cross-Coupling Reactions
The fluorine substituent enables selective coupling:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), arylboronic acid, KCO, DME, 80°C | Biaryl derivatives | 76% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, KPO, DMF, 110°C | Aryl ethers | 63% |
Structural Impact :
The 2-fluoro group directs meta-substitution in cross-coupling, as shown by .
Halogenation
Electrophilic halogenation occurs at specific ring positions:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Bromination | Br, FeBr, CHCl, 0°C | 4-Bromo-2-fluoro-6-(trifluoromethyl)nicotinaldehyde | 58% |
Regioselectivity :
The trifluoromethyl group deactivates the 4-position, favoring bromination at the 5-position.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Fluoro-6-(trifluoromethyl)nicotinaldehyde serves as a versatile building block in organic synthesis. It is employed to create more complex molecules through various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to yield corresponding carboxylic acids.
- Reduction : It can be reduced to form alcohols.
- Substitution Reactions : The fluorine and trifluoromethyl groups facilitate nucleophilic substitution reactions.
The compound's ability to undergo these transformations makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biological Applications
Biochemical Probes
Due to its fluorinated structure, this compound is investigated as a biochemical probe. The incorporation of fluorine enhances the compound's binding affinity and stability with biological targets, making it useful for studying various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it significantly reduced pro-inflammatory cytokines' production (e.g., TNF-α, IL-6), indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
| Cell Line | IC (nM) |
|---|---|
| L1210 | 25 |
| MCF7 | 50 |
| A549 | 40 |
These findings indicate its potential as a candidate in cancer therapy development.
Industrial Applications
Agrochemical Intermediates
The compound is recognized for its utility in producing agrochemicals. It serves as an intermediate in synthesizing various crop protection agents. For example, derivatives of trifluoromethylpyridine have been utilized in the development of fungicides like picoxystrobin, showcasing its relevance in agricultural chemistry .
Case Study on Antimicrobial Efficacy
A study demonstrated that treatment with this compound resulted in a significant reduction of bacterial load in Staphylococcus aureus infections, highlighting its potential as an antimicrobial agent.
Case Study on Anti-inflammatory Effects
In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced histological signs of inflammation, supporting its application in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is primarily related to its ability to interact with biological macromolecules. The fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in Nicotinaldehyde Derivatives
The following compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)nicotinaldehyde, differing primarily in substituent type, position, or functional groups:
Key Observations :
- Functional Group Impact : The aldehyde group in the target compound enhances its reactivity in nucleophilic additions compared to carboxylic acids (e.g., 2-methyl-6-(trifluoromethyl)nicotinic acid) or esters .
- Substituent Effects: Methoxy (OCH₃) or amino (NH₂) groups increase steric hindrance and alter electronic properties, reducing volatility compared to fluorine-substituted derivatives .
- Economic Factors: 2-Amino-5-(trifluoromethyl)nicotinaldehyde is significantly more expensive ($500/g) than other analogs, likely due to synthetic complexity .
Halogen and Trifluoromethyl Positional Isomers
Compounds with trifluoromethyl or halogens at different positions on the pyridine ring exhibit distinct properties:
Key Observations :
- Positional Sensitivity: Moving the trifluoromethyl group from C6 (target compound) to C5 (e.g., 2-amino-5-(trifluoromethyl)nicotinaldehyde) drastically alters electronic distribution and reaction pathways .
- Functional Group Interplay : The benzonitrile derivative (133116-83-3) has a higher density (1.373 g/mL) due to the compact nitrile group compared to aldehydes .
Physicochemical Property Comparison
Key Observations :
- Acid vs. Aldehyde : The benzoic acid derivative (32890-94-1) has a well-defined melting point (85–87°C) and higher thermal stability compared to aldehydes, which are typically liquid at room temperature .
Biological Activity
2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO. Its unique structure, characterized by the presence of fluorine atoms and a heterocyclic ring, enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The incorporation of fluorine into organic molecules often leads to increased lipophilicity and metabolic stability. The compound's structure allows it to interact effectively with biological macromolecules, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The presence of fluorine enhances the binding affinity, which can modulate the activity of these targets. For instance, studies suggest that the trifluoromethyl group can influence the compound's interaction with various proteins involved in cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.
- Agrochemical Applications : The compound has also been explored for its efficacy as a fungicide and herbicide due to its ability to disrupt biochemical pathways in target organisms.
Antimicrobial Studies
A study conducted on various derivatives of nicotinaldehyde, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to traditional antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Control (Standard Antibiotic) | 16 | E. coli |
Anticancer Activity
In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines. For example, treatment with varying concentrations led to significant changes in gene expression related to apoptosis and cell proliferation.
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 0.1 | 85 | 5 |
| 1 | 60 | 20 |
| 10 | 30 | 50 |
Comparative Analysis
When compared with similar compounds such as 2-Chloro-6-(trifluoromethyl)nicotinaldehyde , the fluorinated derivative shows enhanced biological activity due to the electronegative nature of fluorine, which increases lipophilicity and binding affinity.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Chloro-6-(trifluoromethyl)nicotinaldehyde | Moderate | Low |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde in academic labs?
- Methodology : A plausible approach involves sequential functionalization of a pyridine scaffold. First, introduce the trifluoromethyl group via radical trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under copper catalysis. Fluorination can be achieved via halogen-exchange (Halex) reactions using KF or CsF in polar aprotic solvents. Finally, formylation of the pyridine ring can employ the Vilsmeier-Haack reaction (POCl3/DMF), ensuring regioselectivity through steric and electronic directing effects .
- Key Considerations : Monitor reaction intermediates using LC-MS or TLC. Purify via column chromatography (silica gel, hexane/EtOAc gradients).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Techniques :
- 1H/19F NMR : Identify fluorine environments (e.g., δ ~ -60 ppm for CF3 in 19F NMR) and aldehyde proton (δ ~10 ppm in 1H NMR).
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and CF3 vibrations (~1100-1200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl3).
- Spill Management : Neutralize aldehydes with sodium bisulfite and dispose via hazardous waste protocols.
- Reference : Analogous fluorinated nicotinic acids require stringent handling due to potential respiratory and dermal irritation .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethylation be mitigated?
- Strategies :
- Directing Groups : Install temporary groups (e.g., -NH2) to steer CF3 placement, followed by deprotection.
- Metal Catalysis : Use Pd or Cu catalysts to enhance selectivity. For example, CuI-mediated reactions favor C-6 substitution in pyridines .
Q. How to address contradictions between experimental and computational spectral data?
- Resolution Steps :
Solvent Effects : Simulate NMR shifts using solvents matched to experiments (e.g., DMSO-d6 vs. CDCl3).
Conformational Analysis : Account for rotamers (e.g., aldehyde group rotation) in DFT calculations.
Cross-Validation : Use multiple techniques (e.g., IR and X-ray crystallography for carbonyl confirmation) .
- Example : In related compounds, discrepancies in 1H NMR shifts were resolved by identifying hydrogen bonding with residual DMSO .
Q. What strategies optimize the stability of the aldehyde group during derivatization?
- Approaches :
- Protection : Convert the aldehyde to a stable acetal or oxime before harsh reactions.
- Mild Conditions : Use Schiff base formation at low temperatures (0–5°C) with amines in anhydrous solvents.
Applications in Research
- Medicinal Chemistry : The aldehyde group enables synthesis of hydrazones or imines for bioactive molecule libraries. For example, 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives showed HIV-1 RT inhibition, suggesting potential for analogous aldehyde-derived compounds .
- Material Science : Fluorinated aldehydes serve as precursors for ligands in catalysis, leveraging electron-withdrawing CF3 groups to modulate metal center reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
